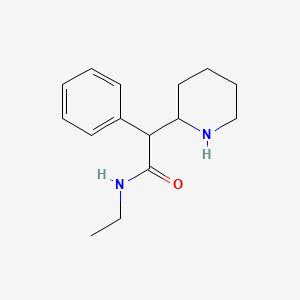
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as reagents .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective to meet the demands of modern organic chemistry .
化学反応の分析
Types of Reactions
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) complexes.
Reduction: Hydrogenation reactions using cobalt, ruthenium, or nickel-based nanocatalysts are common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogenated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(III) complexes for oxidation, cobalt, ruthenium, and nickel-based nanocatalysts for reduction, and halogenated intermediates for substitution .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学的研究の応用
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of biologically active piperidines.
Biology: Studied for its potential biological activity and pharmacological applications.
Medicine: Investigated for its anti-inflammatory properties and potential as a drug candidate.
Industry: Utilized in the development of new synthetic methods and catalysts.
作用機序
The mechanism of action of N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide involves its interaction with molecular targets and pathways in the body. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to its pharmacological effects .
類似化合物との比較
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A related compound with similar pharmacological properties.
2-(4-Methoxyphenyl)-N-(4-piperidinyl)acetamide: Another piperidine derivative with potential therapeutic applications.
Uniqueness
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups on the piperidine ring.
特性
分子式 |
C15H22N2O |
|---|---|
分子量 |
246.35 g/mol |
IUPAC名 |
N-ethyl-2-phenyl-2-piperidin-2-ylacetamide |
InChI |
InChI=1S/C15H22N2O/c1-2-16-15(18)14(12-8-4-3-5-9-12)13-10-6-7-11-17-13/h3-5,8-9,13-14,17H,2,6-7,10-11H2,1H3,(H,16,18) |
InChIキー |
BHTAVLZTAFSIHV-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)

![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)

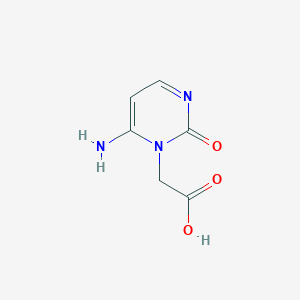
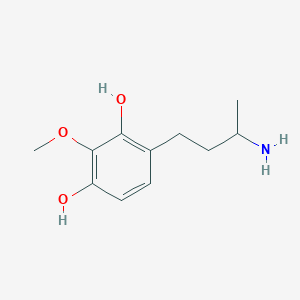
![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
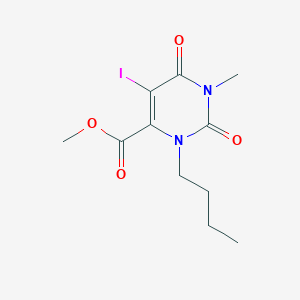
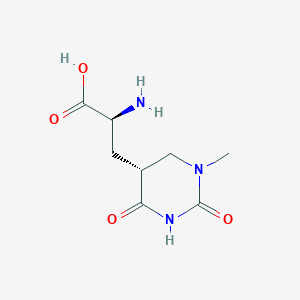

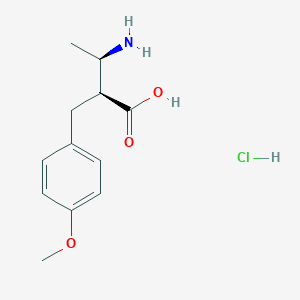
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)

